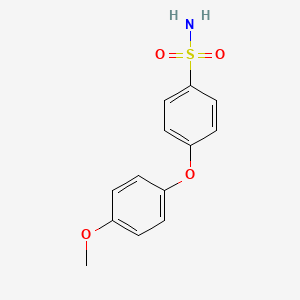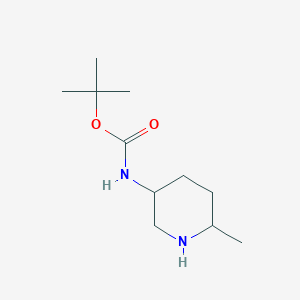
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine
Overview
Description
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
It is plausible that this compound may interact with its targets (such as tyrosine kinases) by binding to their active sites, thereby inhibiting their function . This could result in the disruption of cellular processes that are regulated by these targets, leading to changes in cell behavior.
Biochemical Pathways
For instance, the inhibition of tyrosinase has been associated with the regulation of melanin production .
Biochemical Analysis
Biochemical Properties
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tyrosinase, a binuclear copper-containing enzyme that catalyzes the oxidation of L-tyrosine and L-DOPA to dopaquinone . This interaction is crucial as it affects the rate-limiting step in melanin synthesis. The compound’s interaction with tyrosinase involves binding to the enzyme’s catalytic pocket, engaging in π/π stacking and fluorine bonding interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce cell death in malignant cells by inhibiting the ubiquitin-activating enzyme E1, leading to increased expression of stress markers and subsequent cell death . This effect is particularly significant in leukemia and multiple myeloma cells, where the inhibition of E1 disrupts protein ubiquitination and degradation pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. One notable mechanism is its inhibition of the ubiquitin-activating enzyme E1, which prevents the ubiquitination and degradation of proteins, leading to the accumulation of ubiquitinated proteins and induction of cell death . Additionally, the compound’s interaction with tyrosinase involves binding to the enzyme’s catalytic pocket, affecting its monophenolase and diphenolase activities .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that the compound maintains its efficacy in inducing cell death in malignant cells, with no significant loss of activity observed over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low doses of the compound can effectively inhibit the growth of malignant cells without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with tyrosinase, for example, affects the synthesis of melanin by modulating the enzyme’s activity . Additionally, its inhibition of the ubiquitin-activating enzyme E1 impacts protein degradation pathways, leading to the accumulation of ubiquitinated proteins and disruption of cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to these proteins, which affects its localization and accumulation within cells . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, its interaction with tyrosinase occurs within melanosomes, affecting melanin synthesis . Additionally, the compound’s inhibition of the ubiquitin-activating enzyme E1 occurs in the cytoplasm, leading to the accumulation of ubiquitinated proteins and induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 3-chloro-4-fluoroaniline with cyanogen chloride under basic conditions to form the triazine ring. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Triazine N-oxides or other oxidized forms.
Reduction: Reduced triazine derivatives with altered ring saturation.
Scientific Research Applications
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazole-2-amine
- 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazole-3-amine
- 5-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-amine
Uniqueness
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazine ring. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds. The chloro and fluoro substituents can influence the compound’s electronic properties, making it a valuable scaffold for the development of new chemical entities with desired properties.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4/c10-6-3-5(1-2-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARLIIWOEPGMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=NC(=N2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)




![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)

![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)




